molecular formula C22H25N3 B12918710 Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- CAS No. 126921-49-1

Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-

Cat. No.: B12918710
CAS No.: 126921-49-1
M. Wt: 331.5 g/mol
InChI Key: JTQXKNXBXKRQFO-UHFFFAOYSA-N
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Description

Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structural isomers of quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives typically involves several established methods:

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Metal catalysts such as palladium or platinum are commonly used in hydrogenation and dehydrogenation steps. Additionally, environmentally friendly methods using water as a solvent and catalyst-free processes are being explored to reduce the environmental impact of these syntheses .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

    Oxidation: Isoquinoline N-oxides

    Reduction: Tetrahydroisoquinolines

    Substitution: Halogenated, nitrated, or sulfonated isoquinoline derivatives

Mechanism of Action

The mechanism of action of isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring allows for binding to specific sites, modulating the activity of these targets. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

126921-49-1

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

1-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]isoquinoline

InChI

InChI=1S/C22H25N3/c1-18-6-2-5-9-22(18)25-16-14-24(15-17-25)13-11-21-20-8-4-3-7-19(20)10-12-23-21/h2-10,12H,11,13-17H2,1H3

InChI Key

JTQXKNXBXKRQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=NC=CC4=CC=CC=C43

Origin of Product

United States

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